molecular formula C6H10N2O2 B1585601 1,5,5-Trimethylhydantoin CAS No. 6851-81-6

1,5,5-Trimethylhydantoin

Cat. No.: B1585601
CAS No.: 6851-81-6
M. Wt: 142.16 g/mol
InChI Key: ZNYIPTYJBRGSSL-UHFFFAOYSA-N
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Description

1,5,5-Trimethylhydantoin is a cyclic imidazolidine derivative of trimethylamine. It is a colorless, odorless solid with a melting point of 120°C.

Preparation Methods

1,5,5-Trimethylhydantoin can be synthesized through several methods. One common method involves the reaction of trimethylamine with glyoxal in the presence of ammonia . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through recrystallization.

In industrial production, the compound is often synthesized using a continuous flow reactor, which allows for better control of reaction conditions and higher yields . The reaction involves the same starting materials but is carried out at a higher temperature and pressure to increase the reaction rate.

Chemical Reactions Analysis

1,5,5-Trimethylhydantoin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. The major product formed from this reaction is 1,5,5-trimethylimidazolidine-2,4,5-trione.

    Reduction: Reduction of 1,5,5-trimethylimidazolidine-2,4-dione can be achieved using sodium borohydride or lithium aluminum hydride, resulting in the formation of 1,5,5-trimethylimidazolidine.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form substituted imidazolidine derivatives.

Scientific Research Applications

1,5,5-Trimethylhydantoin has a wide range of applications in scientific research and industry :

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reducing agent in various chemical reactions.

    Biology: The compound has been studied for its potential use in the development of new drugs, particularly in the field of anticancer research.

    Medicine: It has shown potential as an anticonvulsant agent and is being investigated for its antihyperglycemic properties.

    Industry: The compound is used in the production of polymers and as a corrosion inhibitor for mild steel.

Comparison with Similar Compounds

1,5,5-Trimethylhydantoin is similar to other hydantoin derivatives, such as 3,5,5-trimethylimidazolidine-2,4-dione and 5,5-dimethylhydantoin . it is unique in its ability to form stable complexes with metal ions and its high reactivity in various chemical reactions. This makes it a valuable compound in both scientific research and industrial applications.

Similar Compounds

  • 3,5,5-Trimethylimidazolidine-2,4-dione
  • 5,5-Dimethylhydantoin
  • 1,3-Dimethylimidazolidine-2,4-dione

Properties

IUPAC Name

1,5,5-trimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(2)4(9)7-5(10)8(6)3/h1-3H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYIPTYJBRGSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218642
Record name 1,5,5-Trimethylimidazolidine-2,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6851-81-6
Record name 1,5,5-Trimethyl-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6851-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,5-Trimethylimidazolidine-2,4-dione
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Record name 1,5,5-Trimethylimidazolidine-2,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5,5-trimethylimidazolidine-2,4-dione
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Synthesis routes and methods

Procedure details

203 ml 1.6M Butyllithium in hexane were added to a solution of 46.0 ml diisopropylamine in 120 ml THF at 0° over 1 h. The resultant LDA-solution was stirred at 0° for 1 h and then cooled down to −75°. 50.8 g 3-cyclopentyl-propionic acid methylester dissolved in 65 ml THF were added at −75° over 1 h and stirring at that temperature was continued for 1 h. 67.6 g 3-(3-tert-butoxy-2-oxo-propyl)-1,5,5-trimethyl-imidazolidine-2,4-dione dissolved in 65 ml THF were added at −75° over 1 h and after additional stirring at −75° for 1 h, 50 ml conc. H2SO4 were added over 15 minutes. The reaction mixture was refluxed for 3 h, cooled down to r.t. and hydrolyzed with 300 ml deionized water. The organic layer was separated, washed with 10% brine and dried over Na2SO4. Filtration and evaporation of the solvent afforded 96.5 g crude 3-(4-cyclopentylmethyl-3-hydroxy-5-oxo-tetrahydro-furan-3-ylmethyl)-(1,5,5-trimethyl-imidazolidine-2,4-dione as a yellow oil, which was used without purification for the next step. 3-Cyclopentyl-propionic acid methylester was prepared from the corresponding acid (ACROS No. 11161). The methylester is also available at Chemische Fabrik K. Bucher.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
203 mL
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50.8 g
Type
reactant
Reaction Step Four
Name
Quantity
65 mL
Type
solvent
Reaction Step Four
Name
3-(3-tert-butoxy-2-oxo-propyl)-1,5,5-trimethyl-imidazolidine-2,4-dione
Quantity
67.6 g
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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